Piperidinium, 1,1-dimethyl-4-hydroxy-, bromide, 3,4,5-trimethoxybenzoate
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Overview
Description
Piperidinium, 1,1-dimethyl-4-hydroxy-, bromide, 3,4,5-trimethoxybenzoate is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives often involves hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . For Piperidinium, 1,1-dimethyl-4-hydroxy-, bromide, 3,4,5-trimethoxybenzoate, a typical synthetic route might involve the reaction of 1,1-dimethyl-4-hydroxy-piperidine with 3,4,5-trimethoxybenzoic acid in the presence of a brominating agent such as N-bromosuccinimide (NBS) .
Industrial Production Methods
Industrial production of piperidine derivatives typically involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Piperidinium, 1,1-dimethyl-4-hydroxy-, bromide, 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, especially at the bromide site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted piperidinium derivatives .
Scientific Research Applications
Piperidinium, 1,1-dimethyl-4-hydroxy-, bromide, 3,4,5-trimethoxybenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Piperidinium, 1,1-dimethyl-4-hydroxy-, bromide, 3,4,5-trimethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar pharmacological properties.
Pyridine: Another heterocyclic compound with a nitrogen atom, but with different chemical properties.
Piperazine: Contains two nitrogen atoms and is used in different pharmaceutical applications.
Uniqueness
Piperidinium, 1,1-dimethyl-4-hydroxy-, bromide, 3,4,5-trimethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
73771-89-8 |
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Molecular Formula |
C17H26BrNO5 |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
(1,1-dimethylpiperidin-1-ium-4-yl) 3,4,5-trimethoxybenzoate;bromide |
InChI |
InChI=1S/C17H26NO5.BrH/c1-18(2)8-6-13(7-9-18)23-17(19)12-10-14(20-3)16(22-5)15(11-12)21-4;/h10-11,13H,6-9H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
URDIWLSVYRUCLK-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCC(CC1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C.[Br-] |
Origin of Product |
United States |
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